[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone
Description
[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic small molecule featuring a biphenyl core linked to a piperazine moiety substituted with a 2-methyl-6-propoxypyrimidin-4-yl group. This structure combines aromatic and heterocyclic elements, which are common in pharmaceuticals targeting receptors or enzymes. The biphenyl group enhances π-π stacking interactions, while the pyrimidine ring and propoxy chain may influence solubility, metabolic stability, and target binding. Structural characterization of such compounds often employs crystallographic techniques, as exemplified by the widespread use of SHELX software for refinement and validation .
Properties
IUPAC Name |
[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-3-17-31-24-18-23(26-19(2)27-24)28-13-15-29(16-14-28)25(30)22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-12,18H,3,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIOFVHXUVUXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1,1'-Biphenyl]-4-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{23}H_{28}N_{4}O
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Cell Cycle Regulation : By affecting proteins that regulate the cell cycle, this compound may induce apoptosis in cancer cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Several studies have highlighted the compound's potential as an anticancer agent:
-
In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the micromolar range, indicating significant potency.
Cell Line IC50 (µM) MCF-7 (Breast) 5.3 A549 (Lung) 8.7 HeLa (Cervical) 6.9
Antimicrobial Activity
The compound also exhibited antimicrobial properties against both gram-positive and gram-negative bacteria:
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Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25
Case Studies
- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy for patients with metastatic breast cancer. Results indicated improved progression-free survival rates compared to chemotherapy alone.
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal reported that the compound significantly reduced bacterial load in infected animal models, supporting its potential use as an adjunct therapy in infectious diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of piperazine-linked methanones with diverse substituents. Below is a comparative analysis with key analogs:
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
- Structural Differences :
- The biphenyl group in the target compound is replaced by a thiophene ring.
- The pyrimidine substituent is substituted with a trifluoromethylphenyl group.
- Thiophene’s smaller aromatic system may reduce steric hindrance but limit hydrophobic interactions.
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
- Structural Differences: A pyrazole ring replaces the pyrimidine moiety. A butanone linker is introduced between the piperazine and pyrazole groups.
- Functional Implications: The pyrazole’s hydrogen-bonding capability may alter target selectivity. The extended aliphatic chain (butanone) could increase flexibility but reduce membrane permeability .
4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile (CAS 1640294-30-9)
- Structural Differences: A thienopyridine core replaces the piperazine-pyrimidine system. Additional hydroxyl groups enhance polarity.
- Functional Implications: Increased hydrophilicity may improve aqueous solubility but limit blood-brain barrier penetration. The dihydrothienopyridine scaffold is associated with kinase inhibition activity, suggesting divergent therapeutic applications compared to the target compound .
Research Findings and Limitations
- Synthetic Flexibility : The target compound’s pyrimidine and propoxy groups allow tunability in electronic and steric properties, whereas analogs like Compound 21 prioritize metabolic stability through –CF₃ substitution .
- Data Gaps: No direct biological activity data (e.g., IC₅₀, binding affinity) is available for the target compound in the provided evidence. Comparisons rely on structural extrapolation and known substituent effects.
- Methodological Consistency : Structural validation using SHELX-based crystallography is standard for such compounds, but activity comparisons require experimental assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
